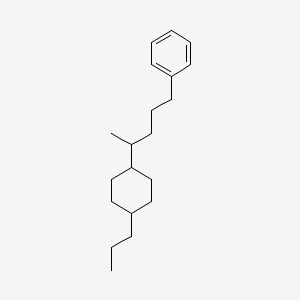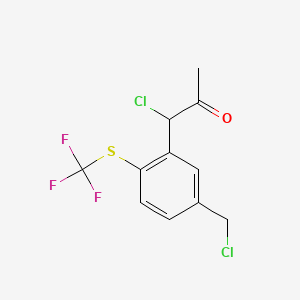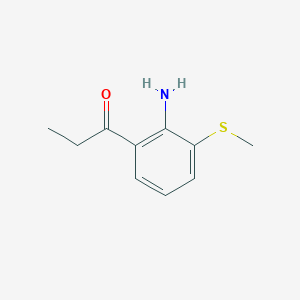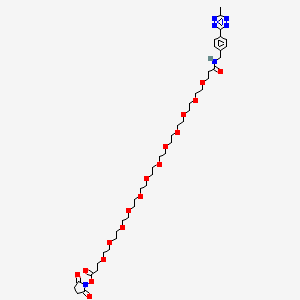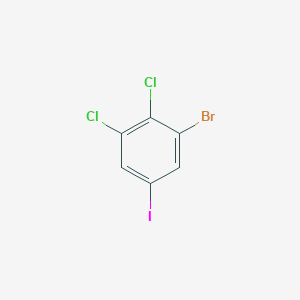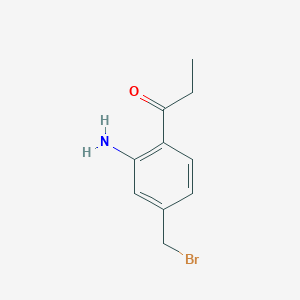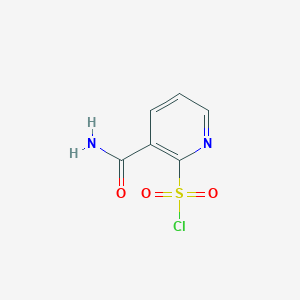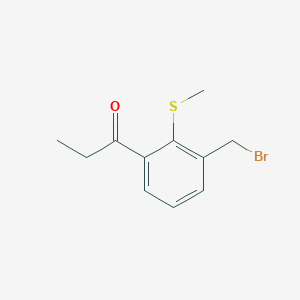
1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13BrOS. This compound is characterized by the presence of a bromomethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
The synthesis of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(methylthio)benzaldehyde.
Bromination: The benzaldehyde is then subjected to bromination using bromine or N-bromosuccinimide (NBS) to introduce the bromomethyl group at the desired position on the phenyl ring.
Formation of Propanone Moiety: The brominated intermediate is then reacted with propanone under basic conditions to form the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group in the propanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetic acid, dichloromethane).
Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).
Scientific Research Applications
1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The methylthio group may also play a role in modulating the compound’s reactivity and interactions with biological targets. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3-(Bromomethyl)-2-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(3-(Bromomethyl)-4-(methylthio)phenyl)propan-1-one: This compound has a similar structure but with the bromomethyl group at a different position on the phenyl ring.
1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one: This compound has a chloromethyl group instead of a bromomethyl group.
1-(3-(Methylthio)phenyl)propan-1-one: This compound lacks the bromomethyl group and has only the methylthio group attached to the phenyl ring.
Properties
Molecular Formula |
C11H13BrOS |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-[3-(bromomethyl)-2-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H13BrOS/c1-3-10(13)9-6-4-5-8(7-12)11(9)14-2/h4-6H,3,7H2,1-2H3 |
InChI Key |
LVTAGIXNPURGSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC=CC(=C1SC)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


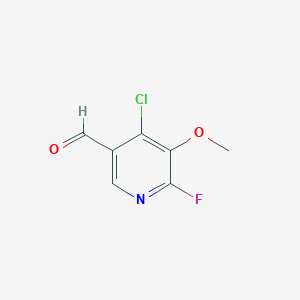
![(1S)-1-methyl-2-(4-methylphenyl)sulfonyl-2-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14058421.png)
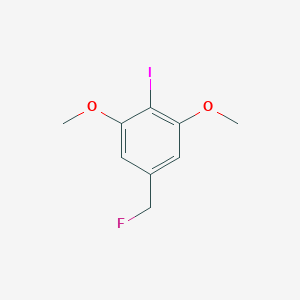


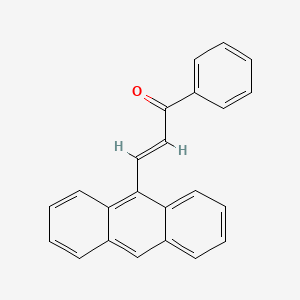
![Benzoic acid, 2-[4-(ethylamino)-2-hydroxy-5-methylbenzoyl]-](/img/structure/B14058467.png)
